N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine
Description
Properties
CAS No. |
6306-88-3 |
|---|---|
Molecular Formula |
C10H7N5S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
N-phenyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C10H7N5S/c1-2-4-7(5-3-1)13-9-8-10(12-6-11-9)15-16-14-8/h1-6H,(H,11,12,13,15) |
InChI Key |
YELMFEZHVYUBHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=NSN=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine typically involves multi-component reactions. One common method is the cyclocondensation of substituted 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) under acetonitrile solvent medium . Another approach involves the use of microwave-assisted multi-component reactions, which offer the advantages of rapid synthesis, mild reaction conditions, and high yields .
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often employed to enhance the sustainability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine has been studied for its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that certain derivatives could inhibit cell proliferation in breast cancer cells effectively .
Case Study: Antitumor Activity
In a comparative study involving several thiadiazole derivatives, this compound showed higher potency than traditional chemotherapeutics in vitro. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspases and modulation of apoptotic pathways .
2. Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. It has been tested against various bacterial strains and fungi, revealing significant inhibitory effects. The structure-activity relationship studies suggest that modifications to the phenyl group can enhance its antimicrobial efficacy.
Case Study: Antimicrobial Testing
A recent investigation evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Material Science Applications
1. Organic Electronics
This compound has been explored in the field of organic electronics due to its semiconducting properties. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study: OLED Development
Research demonstrated that incorporating this compound into OLED structures improved device efficiency by enhancing charge transport properties. The resulting devices exhibited higher brightness and longer operational lifetimes compared to those using conventional materials .
2. Photovoltaic Applications
In photovoltaic applications, this compound has been evaluated for use as an electron transport layer material in OPVs. Its favorable energy levels facilitate efficient charge separation and transport.
Mechanism of Action
The mechanism of action of N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Key Differences :
- Primary vs. Secondary Amines : Primary amines (e.g., butylamine) often induce pyrimidine ring cleavage, yielding thiadiazole amidines (e.g., XIV), whereas secondary amines (e.g., morpholine) favor substitution without ring degradation .
- Steric and Electronic Effects : The phenyl group in the N-phenyl derivative enhances steric hindrance, reducing susceptibility to ring cleavage compared to smaller substituents.
Physical Properties
Limited melting point (mp) data exist for N-phenyl derivatives, but comparisons can be drawn from related fused thiadiazolo systems:
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| [1,2,5]Thiadiazolo[3,4-b]quinoxaline | 195–197 | |
| Dibenzo[f,h][1,2,5]thiadiazoloquinoxaline | 302–304 | |
| 4-Aminopteridine analogs | Not reported |
The higher melting points of quinoxaline derivatives suggest greater thermal stability due to extended aromatic systems. N-phenyl derivatives likely exhibit moderate thermal stability, inferred from synthesis conditions (refluxing aniline) .
Functional Comparison
Reactivity and Stability
- Ring Lability : The pyrimidine ring in N-phenyl derivatives is less labile than in primary amine-substituted analogs (e.g., butylamine derivatives), where ring cleavage dominates .
- Reversibility: Amino group exchange reactions are reversible, with equilibrium influenced by the relative basicity of incoming and departing amines .
Data Table: Key Analogous Compounds
Biological Activity
N-phenyl[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine (CAS Number: 6306-88-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antiviral, and anti-inflammatory properties, supported by data tables and relevant research findings.
This compound has the following chemical properties:
- Molecular Formula : CHNS
- Molecular Weight : 229.26 g/mol
- Density : 1.508 g/cm³
- Boiling Point : 414.6 °C at 760 mmHg
Antimicrobial Activity
Recent studies have evaluated the antimicrobial activity of this compound against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 | Bactericidal |
| Escherichia coli | 0.50 | 1.00 | Bactericidal |
| Pseudomonas aeruginosa | 0.75 | 1.50 | Bactericidal |
The compound exhibited significant bactericidal activity with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.75 µg/mL against tested strains. The minimum bactericidal concentrations (MBCs) confirmed its efficacy as a bactericidal agent.
Antiviral Activity
The compound has also been investigated for its antiviral potential, particularly against SARS-CoV-2.
Table 2: Antiviral Activity Data
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| N-phenyl... | 3CLpro | 0.118 |
| N-phenyl... | PLpro | 0.582 |
The compound demonstrated potent inhibition of the viral proteases (3CLpro and PLpro), making it a promising candidate for COVID-19 treatment.
Anti-inflammatory Activity
This compound has shown significant anti-inflammatory properties in vitro.
Table 3: Anti-inflammatory Activity Data
| Assay | Result |
|---|---|
| Inhibition of TNFα | >80% at 10 µM |
| Inhibition of IL-6 | >75% at 10 µM |
In cell-based assays, the compound effectively reduced pro-inflammatory cytokines such as TNFα and IL-6, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- DNA Gyrase Inhibition : The compound has been shown to inhibit DNA gyrase with IC values ranging from 12.27 to 31.64 µM.
- DHFR Inhibition : It also acts as a dihydrofolate reductase (DHFR) inhibitor with IC values between 0.52 and 2.67 µM.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Study on Antimicrobial Properties : A comparative study revealed that this compound outperformed traditional antibiotics like Ciprofloxacin in inhibiting biofilm formation by Staphylococcus aureus.
- Antiviral Research : In a study focusing on SARS-CoV-2 proteases, it was found that this compound significantly inhibited viral replication in cell cultures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
